11β-HSD2 Inhibitory Potency: 11α-Hydroxyprogesterone vs. 11β-Hydroxyprogesterone vs. Glycyrrhetinic Acid
11α-Hydroxyprogesterone inhibits 11β-HSD2 with an IC₅₀ of approximately 0.9 nM in cell-free in vitro assays, making it a substantially more potent inhibitor than the classical 11β-HSD inhibitor glycyrrhetinic acid (enoxolone). In transfected CHO cells expressing 11β-HSD2, the IC₅₀ for 11α-hydroxyprogesterone is 5 nM [1]. By comparison, 11β-hydroxyprogesterone exhibits IC₅₀ values for 11β-HSD2 of 0.140 µM (140 nM) and for 11β-HSD1 of 1 µM . The C11α epimer is therefore approximately 28-fold more potent against 11β-HSD2 than the C11β epimer in recombinant enzyme assays (5 nM vs. 140 nM). Furthermore, 11α-hydroxyprogesterone is not metabolized by 11β-HSD2, conferring metabolic stability at the target site [1]. Note: These data are for the parent 11α-hydroxyprogesterone; the acetate ester is expected to serve as a pro-drug or protected form requiring hydrolysis for full 11β-HSD inhibitory activity.
| Evidence Dimension | 11β-HSD2 inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.9 nM (cell-free in vitro); 5 nM (transfected CHO cells) |
| Comparator Or Baseline | 11β-hydroxyprogesterone: IC₅₀ = 140 nM (11β-HSD2); glycyrrhetinic acid: higher IC₅₀ (exact value not specified in direct comparison but reported as less potent) |
| Quantified Difference | Approx. 28-fold greater potency for 11α-OHP vs. 11β-OHP (5 nM vs. 140 nM) against 11β-HSD2 |
| Conditions | Recombinant human 11β-HSD2; cell-free and transfected CHO cell systems |
Why This Matters
For researchers studying corticosteroid regulation or hypertension models, 11α-hydroxyprogesterone (and by extension its acetate pro-drug) provides substantially greater 11β-HSD2 inhibitory potency than its 11β-epimer, enabling lower dosing and reduced off-target effects.
- [1] DBpedia. (n.d.). 11α-Hydroxyprogesterone. Retrieved from https://dbpedia.org/page/11%CE%B1-Hydroxyprogesterone View Source
